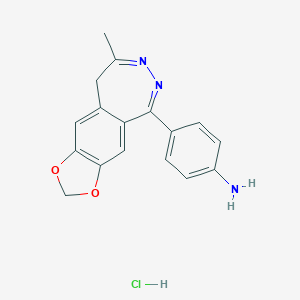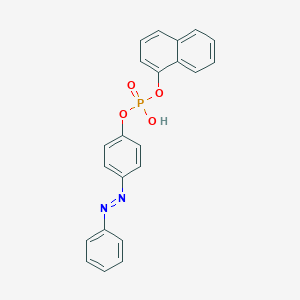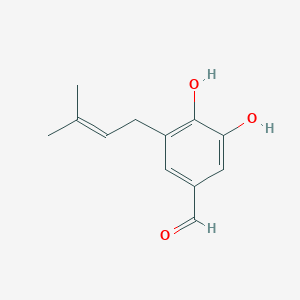
4-Aminociclohexanocarboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to Methyl 4-aminocyclohexanecarboxylate has been explored in several studies. For instance, Isoda (1979) described the synthesis of 4-aminomethyl-2-methylcyclohexanecarboxylic acid derivatives from 4-cyano-o-toluic acid or cis/trans 2-methyl-4-oxocyclohexanecarboxylic acid, highlighting the configurations of these isomers based on starting materials and nuclear magnetic resonance spectra (Isoda, 1979). Avenoza et al. (1999) reported on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a new family of constrained hydroxy-α,α-disubstituted-α-amino acids, through selective transformations and confirmed their stereochemistry by X-ray structure determination (Avenoza et al., 1999).
Molecular Structure Analysis
The molecular structure of Methyl 4-aminocyclohexanecarboxylate derivatives has been a subject of investigation to understand their conformational preferences and stereochemistry. Volk and Frahm (1996) detailed the synthesis of 1-amino-2-methylcyclohexanecarboxylic acids from α-amino nitriles, highlighting the steric control of the asymmetric Strecker synthesis and the absolute configuration of the synthesized compounds, which was determined by X-ray analyses (Volk & Frahm, 1996).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-aminocyclohexanecarboxylate derivatives demonstrate their reactivity and potential applications. Zhao and Liu (2002) described the synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, showcasing the compound's reactivity and potential for probing enzymatic mechanisms (Zhao & Liu, 2002).
Physical Properties Analysis
The physical properties of Methyl 4-aminocyclohexanecarboxylate and its derivatives are crucial for their handling and application in various fields. Studies specifically focusing on these aspects were not found in the current search, indicating a potential gap in the literature or the need for broader search terms to capture relevant research on this topic.
Chemical Properties Analysis
The chemical properties of Methyl 4-aminocyclohexanecarboxylate derivatives, including their reactivity, stability, and interactions with other compounds, are essential for their application in synthesis and drug discovery. Mykhailiuk et al. (2013) designed 1-amino-4,4-difluorocyclohexanecarboxylic acid as a fluorinated analogue, exploring its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for the compound (Mykhailiuk et al., 2013).
Aplicaciones Científicas De Investigación
Investigación en Neurociencia
Debido a su similitud estructural con ciertos neurotransmisores, este compuesto se puede utilizar en la investigación en neurociencia para estudiar la unión a receptores y para desarrollar posibles tratamientos para los trastornos neurológicos.
Cada una de estas aplicaciones aprovecha la estructura química única del 4-Aminociclohexanocarboxilato de metilo, lo que demuestra su versatilidad e importancia en la investigación científica .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGMXGWLOPOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329662 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62456-15-9 | |
| Record name | Methyl 4-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)











![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)